2,6-Bis(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2,6-Bis(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purinoimidazole derivatives This compound is characterized by its unique structure, which includes multiple ethoxyethyl and methyl groups attached to a purinoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purinoimidazole Core: The initial step involves the cyclization of appropriate precursors to form the purinoimidazole core. This can be achieved through the reaction of a suitable amine with a nitrile under acidic or basic conditions.
Introduction of Ethoxyethyl Groups: The ethoxyethyl groups are introduced through alkylation reactions. This step involves the reaction of the purinoimidazole core with ethoxyethyl halides in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the purinoimidazole core. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ethoxyethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, nucleophiles (amines, thiols); often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2,6-Bis(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Bis(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2,6-Bis(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione can be compared with other purinoimidazole derivatives, such as:
2,6-Dimethylpurino[7,8-a]imidazole-1,3-dione: Lacks the ethoxyethyl groups, resulting in different chemical and biological properties.
4,7,8-Trimethylpurino[7,8-a]imidazole-1,3-dione: Similar core structure but without the ethoxyethyl groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,6-bis(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4/c1-6-26-10-8-21-12(3)13(4)23-14-15(19-17(21)23)20(5)18(25)22(16(14)24)9-11-27-7-2/h6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKYVYRUCPSVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCOCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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